methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
Description
Properties
CAS No. |
749261-96-9 |
|---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to the Thieno[3,2-b]pyrrole Core
A variety of synthetic strategies have been developed to construct the thieno[3,2-b]pyrrole scaffold, offering access to a wide range of substituted derivatives. These methods often involve cyclization reactions that form the pyrrole (B145914) ring onto a pre-existing thiophene (B33073) ring.
Hemetsberger–Knittel Protocol and Analogous Cyclization Reactions
The Hemetsberger–Knittel synthesis is a classical method for the formation of pyrrole rings, which can be adapted for the synthesis of thieno[3,2-b]pyrroles. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. By analogy, starting with a thiophene derivative, this method can provide the thieno[3,2-b]pyrrole core.
The general sequence involves the reaction of a thiophene-2-carbaldehyde (B41791) with an ester of azidoacetic acid, typically in the presence of a base like sodium ethoxide. This condensation reaction forms an ethyl 2-azido-3-(thiophen-2-yl)acrylate intermediate. Subsequent thermal cyclization of this intermediate, often by refluxing in a high-boiling solvent such as xylene, leads to the formation of the thieno[3,2-b]pyrrole ring system. While yields are generally good, the synthesis and handling of the azido (B1232118) intermediates require careful consideration due to their potential instability.
One notable challenge in this synthesis is the potential for the formation of regioisomers. For instance, nitration of an ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate can lead to a mixture of products nitrated at the 2 and 6 positions. nih.gov
Multicomponent Reaction Strategies for Regioselective Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thieno[3,2-b]pyrroles in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity. Various MCRs have been developed for the synthesis of pyrroles, and these can be adapted for the construction of the thienopyrrole scaffold, often with high regioselectivity.
Palladium-Catalyzed Cyclization and Coupling Reactions in Thienopyrrole Formation
Palladium-catalyzed reactions are powerful tools in modern organic synthesis and have been extensively used for the construction of heterocyclic systems, including thieno[3,2-b]pyrroles. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization reactions.
Intramolecular C-H amination of thiophene rings is a key strategy. For example, a palladium/phenanthroline system can catalyze the intramolecular cyclization of a nitroalkene moiety attached to a thiophene ring to form the thienopyrrole core. This reaction proceeds in the presence of carbon monoxide, which facilitates the reduction of the nitro group and subsequent amination. High yields of the fused bicyclic compounds can be obtained under optimized conditions.
Another powerful palladium-catalyzed method is the Sonogashira cross-coupling reaction. This reaction can be used to couple terminal alkynes with bromo-substituted thiophenes, followed by an intramolecular cyclization to form the thieno[3,2-b]pyridone core, a related heterocyclic system.
The Stille coupling reaction is another valuable tool. For instance, the coupling of ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate with organotin reagents has been used to synthesize more complex donor-acceptor small molecules. acs.org
Below is a table summarizing some palladium-catalyzed reactions used in the synthesis of thieno[3,2-b]pyrrole derivatives.
| Reaction Type | Catalyst/Reagents | Starting Material Example | Product Type |
| Intramolecular C-H Amination | Pd/phenanthroline, CO | 2-(2-nitrovinyl)thiophene | Thieno[3,2-b]pyrrole |
| Stille Coupling | Pd catalyst | Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Functionalized Thieno[3,2-b]pyrrole |
Rhodium(II)-Mediated Rearrangements for Thienopyrrole Derivatives
Rhodium(II) catalysts are known to mediate a variety of transformations, including rearrangements that can be applied to the synthesis of thienopyrrole derivatives. These reactions often proceed through reactive intermediates that can undergo subsequent cyclization to form the desired heterocyclic core.
Fischer Indole (B1671886) Synthesis Analogs for Thienopyrroles
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. This methodology has been successfully extended to the synthesis of thieno[3,2-b]indoles, which are structurally related to thieno[3,2-b]pyrroles. By analogy, using appropriate thiophene-based precursors, this method can be a viable route to the thieno[3,2-b]pyrrole scaffold.
Specific Synthetic Routes to Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
While a variety of methods exist for the synthesis of the thieno[3,2-b]pyrrole core, specific routes to this compound are less commonly reported than for its 5-carboxylate isomer. However, based on established chemical principles and related literature, a plausible synthetic strategy can be outlined.
A likely approach involves the initial construction of the thieno[3,2-b]pyrrole ring system, followed by regioselective functionalization at the 2-position. For instance, starting with a suitable thiophene precursor, a Hemetsberger-Knittel type cyclization could be employed to form the core. Subsequent electrophilic substitution, such as formylation or acylation, could be directed to the 2-position under carefully controlled conditions. Oxidation of the introduced formyl or acyl group, followed by esterification, would then yield the desired this compound.
Alternatively, a strategy involving the nitration of a pre-formed thieno[3,2-b]pyrrole ester at the 2-position, as has been observed with the ethyl ester, could be a key step. nih.gov The resulting nitro-substituted compound could then be transformed into the carboxylate through a series of standard functional group manipulations.
The molecular details of this compound are provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₇NO₂S |
| InChIKey | OSZRKQNJIOWIFE-UHFFFAOYSA-N |
| Monoisotopic Mass | 181.01974 Da |
Derivatization and Functionalization Reactions
The thieno[3,2-b]pyrrole core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is a critical aspect, influenced by the directing effects of the fused rings and any existing substituents.
In fused systems like thienopyrrole, the pyrrole ring is generally more reactive towards electrophiles than the thiophene ring. researchgate.net Electrophilic attack on the pyrrole moiety is favored at the α-position (adjacent to the nitrogen) due to the greater stabilization of the resulting cationic intermediate through resonance. onlineorganicchemistrytutor.comstackexchange.com
Friedel-Crafts acylation is a classic EAS reaction used to introduce an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. organic-chemistry.orgkhanacademy.org Studies on methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate have demonstrated that the regioselectivity of acylation can be controlled by the choice of the Lewis acid catalyst. researchgate.net
When aluminum chloride (AlCl₃) is used, the acylation occurs regioselectively at the 3-position of the thienopyrrole ring. In contrast, using tin tetrachloride (SnCl₄) as the catalyst directs the incoming acyl group to the 6-position. researchgate.net This catalytic regiocontrol is a powerful tool for synthesizing specifically substituted thienopyrrole derivatives.
| Catalyst | Position of Acylation |
| Aluminum chloride (AlCl₃) | 3-position |
| Tin tetrachloride (SnCl₄) | 6-position |
Halogenation, particularly bromination, is a common method for functionalizing the thienopyrrole core. The position of halogenation is dictated by the relative reactivity of the different positions on the heterocyclic ring. Given that the pyrrole ring is more activated towards electrophilic substitution than the thiophene ring, bromination is expected to occur preferentially on the pyrrole moiety. researchgate.net
For instance, the bromination of 2,5-bis(2-thienyl) pyrrole with N-bromosuccinimide (NBS) favors substitution at the β-position of the pyrrole ring over the α-position of the thiophene rings. researchgate.net In the context of the unsubstituted 4H-thieno[3,2-b]pyrrole core, electrophilic attack is generally favored at the α-positions (2- and 5-positions) of the fused system. The synthesis of compounds like ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate indicates that direct bromination at the 2-position is a feasible synthetic step. acs.org The precise control of bromination can be challenging, and factors like the solvent and the specific brominating agent can influence the outcome. researchgate.netgoogle.com
Nitration introduces a nitro group onto the aromatic core, a versatile functional group that can be further transformed. However, the nitration of thienopyrroles can present significant challenges, including a lack of selectivity and subsequent reactivity issues. rsc.orgchemrxiv.orgnih.gov
Research on the nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate revealed that the reaction leads to a mixture of products nitrated at both the 2- and 6-positions. nih.gov This lack of regioselectivity necessitates separation of the isomers. Furthermore, the incorporation of a nitro group can deactivate the ring system and impede subsequent reactions. It was observed that the 2-nitro derivative of the thienopyrrole ester could not undergo a Vilsmeier-Haack formylation reaction, a common method for introducing an aldehyde group. nih.gov To overcome this, a revised synthetic strategy was employed where the aldehyde was installed at the 6-position first, which then directed the subsequent nitration exclusively to the 2-position. nih.gov These findings highlight the intricate challenges associated with the multi-step functionalization of the thienopyrrole nucleus.
| Reaction | Substrate | Outcome | Challenges |
| Nitration | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Mixture of 2-nitro and 6-nitro products | Poor regioselectivity |
| Vilsmeier-Haack | 2-Nitro-ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | No reaction | Deactivation by nitro group |
Nucleophilic Transformations and Functional Group Interconversions of the Ester Moiety
The ester moiety in this compound is a versatile handle for a variety of nucleophilic transformations and functional group interconversions, allowing for the synthesis of a diverse range of derivatives. Key transformations include hydrolysis, amidation, reduction, and reactions with organometallic reagents.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4H-thieno[3,2-b]pyrrole-2-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a crucial intermediate for further modifications, such as the formation of amides and other acid derivatives.
Amidation: The direct conversion of the methyl ester to an amide can be achieved by heating with an appropriate amine. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with a primary or secondary amine using standard peptide coupling reagents to form the corresponding amide. This method is instrumental in creating libraries of compounds with diverse functionalities. For instance, N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids have been used to synthesize new conjugates with taurine. nih.gov
Reduction: The ester group can be reduced to a primary alcohol, (4H-thieno[3,2-b]pyrrol-2-yl)methanol. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting alcohol can then be used in subsequent reactions, such as etherification or oxidation to an aldehyde.
Reaction with Organometallic Reagents: The reaction of the methyl ester with organometallic reagents, such as Grignard reagents (RMgX), provides a direct route to tertiary alcohols. This reaction proceeds through a double addition of the organometallic reagent to the ester carbonyl group.
| Transformation | Reagents | Product |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | 4H-thieno[3,2-b]pyrrole-2-carboxylic acid |
| Amidation | Amine (RNH₂) + Coupling Agent | N-substituted 4H-thieno[3,2-b]pyrrole-2-carboxamide |
| Reduction | LiAlH₄, then H₂O | (4H-thieno[3,2-b]pyrrol-2-yl)methanol |
| Grignard Reaction | Grignard Reagent (RMgX), then H₃O⁺ | Tertiary Alcohol |
N-Functionalization Strategies (e.g., Alkylation, Acylation)
The nitrogen atom of the pyrrole ring in this compound is a key site for functionalization, which significantly influences the electronic properties and biological activity of the molecule. Common N-functionalization strategies include alkylation and acylation.
N-Alkylation: The pyrrole nitrogen can be readily alkylated by treatment with a suitable alkylating agent in the presence of a base. nih.gov Strong bases such as sodium hydride (NaH) are often employed to deprotonate the pyrrole nitrogen, generating a nucleophilic anion that readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles. nih.gov This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the N-4 position. nih.gov
N-Acylation: Acylation of the pyrrole nitrogen introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. The reaction is typically carried out using an acylating agent such as an acid chloride or anhydride in the presence of a base. The choice of catalyst and solvent can influence the regioselectivity of acylation, particularly in substituted thienopyrroles.
| Functionalization | Reagents | Product |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., NaH) | Methyl 4-alkyl-4H-thieno[3,2-b]pyrrole-2-carboxylate |
| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base | Methyl 4-acyl-4H-thieno[3,2-b]pyrrole-2-carboxylate |
Cyclization Reactions to Form Extended Polycyclic Structures
This compound serves as a valuable building block for the synthesis of more complex, extended polycyclic structures through cyclization reactions. acs.orgnih.gov These reactions often involve initial modification of the ester group, followed by an intramolecular cyclization to form new fused rings.
One notable application is the synthesis of novel heterocyclic combinatorial libraries. nih.govacs.orgnih.gov For example, the ester can be converted to a carbohydrazide, which can then undergo cyclization with various reagents to form fused triazine rings, leading to the formation of thieno[2',3':4,5]pyrrolo[1,2-d] nih.govacs.orgresearchgate.nettriazine derivatives. nih.govacs.org Similarly, reaction sequences involving the introduction of a suitable side chain at the N-4 position can lead to the formation of fused pyrazine (B50134) rings, resulting in thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine systems. nih.govacs.org Another example involves the formation of a pyridazinone ring, leading to a thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. nih.gov These extended polycyclic systems are of significant interest in medicinal chemistry and materials science.
| Starting Material Derivative | Key Reaction | Resulting Polycyclic System |
|---|---|---|
| 4H-thieno[3,2-b]pyrrole-2-carbohydrazide | Cyclization with orthoesters | Thieno[2',3':4,5]pyrrolo[1,2-d] nih.govacs.orgresearchgate.nettriazinone |
| N-substituted 4H-thieno[3,2-b]pyrrole-2-carboxylate | Intramolecular cyclization | Thieno[2',3':4,5]pyrrolo[1,2-a]pyrazine |
| Ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Condensation with hydrazine | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone |
Exploration of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is a rapidly growing area of research, aimed at reducing the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are not extensively documented, the principles of green chemistry can be explored in the context of its synthesis.
Alternative Energy Sources: Microwave irradiation and ultrasound are two alternative energy sources that have been successfully employed to accelerate organic reactions, often leading to higher yields and shorter reaction times. The synthesis of various pyrrole derivatives has been shown to be amenable to microwave-assisted conditions, suggesting that the synthesis of the thieno[3,2-b]pyrrole core could also benefit from this technology.
Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or ionic liquids, and the development of reusable heterogeneous catalysts are central tenets of green chemistry. Exploring solvent-free reaction conditions or the use of recyclable catalysts could significantly improve the sustainability of the synthesis of this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of atom economy. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are excellent examples of atom-economical processes. The development of a multicomponent reaction for the synthesis of the thieno[3,2-b]pyrrole scaffold would be a significant advancement in its green synthesis.
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
While comprehensive, peer-reviewed experimental spectra for methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate are not widely reported in the surveyed literature, the expected signals can be predicted based on the known chemical shifts of similar heterocyclic systems.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the thiophene (B33073) and pyrrole (B145914) rings would appear in the downfield region (typically 6.5-8.0 ppm), with their multiplicity (singlet, doublet) depending on the coupling with adjacent protons. The N-H proton of the pyrrole ring is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. The methyl ester (–OCH₃) protons would appear as a sharp singlet in the upfield region (around 3.8-4.0 ppm).
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (160-170 ppm). Carbons within the aromatic heterocyclic rings would resonate in the 100-150 ppm range. The methyl carbon of the ester group would be found in the upfield region (around 50-55 ppm).
Expected ¹H and ¹³C NMR Data
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) & Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H3 | Aromatic region, Doublet | Aromatic region |
| H5 | Aromatic region, Doublet | Aromatic region |
| H6 | Aromatic region, Doublet | Aromatic region |
| NH (Position 4) | Downfield, Broad Singlet | N/A |
| COOCH₃ | 3.8 - 4.0, Singlet | 50 - 55 |
| C=O | N/A | 160 - 170 |
Note: The table presents expected values based on general principles of NMR spectroscopy, as specific experimental data was not available in the searched sources.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively establishing the connectivity of protons on the thieno-pyrrole ring system (e.g., coupling between H5 and H6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which can be useful in confirming assignments and understanding the molecule's preferred conformation in solution.
Specific studies employing these 2D techniques for this compound have not been identified in the surveyed literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a molecule. For this compound, the molecular formula is C₈H₇NO₂S. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Calculated Mass for C₈H₇NO₂S
| Formula | Adduct | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₈H₇NO₂S | [M]⁺ | 181.01974 |
| C₈H₇NO₂S | [M+H]⁺ | 182.02702 |
Note: The presented mass values are theoretical calculations.
In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule (tandem MS or MS/MS). The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:
Loss of a methoxy radical (•OCH₃): leading to an [M - 31]⁺ ion.
Loss of the entire methoxycarbonyl group (•COOCH₃): resulting in an [M - 59]⁺ ion corresponding to the thieno[3,2-b]pyrrole core.
Decarbonylation events following initial fragmentation.
Analysis of these pathways provides strong corroborating evidence for the proposed structure. However, specific experimental studies detailing the fragmentation pathways of this compound were not found in the reviewed literature.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the N-H group). This analysis would offer an unambiguous confirmation of the compound's connectivity and reveal its packing arrangement in the crystal lattice.
Based on a comprehensive search of the available literature, no published single-crystal X-ray diffraction data for this compound could be located.
Elucidation of Solid-State Molecular Conformation and Bond Geometries
While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in the available literature, the molecular conformation can be inferred from analyses of closely related compounds. The core thieno[3,2-b]pyrrole ring system is expected to be essentially planar. This planarity is a common feature in similar fused heterocyclic structures, such as thieno[2,3-b]pyridine derivatives, which facilitates specific intermolecular interactions. mdpi.comresearchgate.net
The geometry of the molecule is defined by the bond lengths and angles within the thiophene and pyrrole rings and the attached methyl carboxylate group. In analogous structures, the bond lengths are in good agreement with standard values. researchgate.net For instance, the carbon-oxygen double bond (C=O) of the carboxylate group is expected to have a bond length of approximately 1.21 Å. researchgate.net The geometry of related molecules, such as methyl 1H-pyrrole-2-carboxylate, has been determined, providing a reference for the expected bond angles and lengths in the pyrrole portion of the molecule. mdpi.com X-ray analysis of other thienopyrrole-containing structures has indicated that the S–C bond lengths within the thiophene ring are notable features of the molecular geometry. researchgate.net
Table 1: Expected Bond Geometries for this compound based on Analogous Compounds
| Parameter | Atom(s) Involved | Expected Value |
|---|---|---|
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Angle | O=C-O (ester) | ~123° |
Note: Data is inferred from structurally similar compounds characterized by X-ray diffraction.
Analysis of Intermolecular Interactions and Crystal Packing Features
The arrangement of molecules in the solid state is governed by various non-covalent interactions. For this compound, the presence of a pyrrole N-H group and a carbonyl oxygen atom makes it a prime candidate for forming intermolecular hydrogen bonds. In the crystal structure of the related methyl 1H-pyrrole-2-carboxylate, molecules are linked by N-H⋯O hydrogen bonds, which form chain motifs. mdpi.com
Furthermore, the planar aromatic nature of the thieno[3,2-b]pyrrole core suggests that π-π stacking interactions play a significant role in the crystal packing. mdpi.com Such interactions are common in planar heterocyclic molecules and contribute to the stability of the crystal lattice. mdpi.comresearchgate.net In derivatives of thieno[3,2-b]pyrrole incorporated into larger systems, strong π–π interactions have been observed. researchgate.net The interplay of hydrogen bonding and π-π stacking is expected to define the three-dimensional crystalline architecture of this compound.
Table 2: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bonding | N-H (pyrrole) | C=O (carboxylate) | Primary interaction, forms chains/dimers. mdpi.com |
| π-π Stacking | Thieno[3,2-b]pyrrole ring | Thieno[3,2-b]pyrrole ring | Stabilizes crystal packing. mdpi.comresearchgate.net |
| C-H···O Interactions | C-H (aromatic/methyl) | C=O (carboxylate) | Secondary interaction, contributes to network stability. researchgate.net |
Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Identification and Structural Fingerprinting
Vibrational spectroscopy provides a fingerprint of the molecule by identifying the characteristic vibrations of its functional groups. While a specific experimental spectrum for this compound is not detailed, the expected absorption bands can be predicted based on known frequencies for its constituent parts. libretexts.orgvscht.cz
The presence of the N-H bond in the pyrrole ring would give rise to a stretching vibration in the region of 3400-3200 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹, while the methyl C-H stretches would appear just below 3000 cm⁻¹. libretexts.orgvscht.cz The most prominent band is likely the C=O stretch from the ester group, which is anticipated in the 1725-1700 cm⁻¹ region. Other significant absorptions include C-N stretching, C-O stretching of the ester, and in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, which contribute to the complex fingerprint region below 1600 cm⁻¹. libretexts.orgresearchgate.net
Table 3: Predicted Characteristic FT-IR and Raman Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3300 | N-H (pyrrole) | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 3000-2850 | C-H (methyl) | Stretching |
| 1725-1700 | C=O (ester) | Stretching |
| 1600-1400 | C=C / C-C (aromatic) | Ring Stretching |
| 1300-1200 | C-O (ester) | Stretching |
| 1300-1000 | C-N (pyrrole) | Stretching |
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior
The electronic absorption and emission properties of this compound are determined by its conjugated π-electron system. The fused aromatic rings create an extended chromophore that is expected to absorb ultraviolet (UV) radiation. The electronic transitions are primarily of the π → π* type, characteristic of conjugated systems.
Table 4: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| thieno[2,3-b]pyridine |
| methyl 1H-pyrrole-2-carboxylate |
Theoretical and Computational Chemistry Investigations
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. It provides a framework for understanding electron distribution and its implications for chemical behavior.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.comyoutube.com
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, with higher HOMO energy indicating a better electron donor. researchgate.net Conversely, the LUMO energy relates to the electron affinity, with lower LUMO energy indicating a better electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. researchgate.net
For methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate, the fused π-conjugated system of the thieno[3,2-b]pyrrole core is expected to delocalize the HOMO and LUMO across the bicyclic structure. DFT calculations would precisely determine the energies of these orbitals and the magnitude of the energy gap, providing a quantitative measure of its kinetic stability and reactivity profile.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Orbital/Concept | Description | Chemical Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy correlates with stronger nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy correlates with stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. A large gap indicates high stability. |
DFT calculations can generate maps of electron density and molecular electrostatic potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the ester group and the sulfur atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the pyrrole (B145914) N-H proton.
From DFT, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide quantitative insights into the molecule's reactive nature. nih.gov For instance, chemical hardness (η) is a measure of resistance to change in electron distribution; molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Semi-Empirical and Ab Initio Calculation Methods
Alongside DFT, other computational methods like semi-empirical and ab initio calculations are employed to study molecular properties and reaction mechanisms.
Computational methods are invaluable for predicting the outcome of chemical reactions. For the thieno[3,2-b]pyrrole scaffold, electrophilic substitution is a key reaction class. Theoretical calculations can model the transition states and intermediates for substitution at different positions on the ring system.
For example, studies on the related compound, methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, have shown that the regioselectivity of acylation is highly dependent on the catalyst used. researchgate.net The use of AlCl₃ leads to acylation at the C3 position, whereas SnCl₄ directs the acyl group to the C6 position. researchgate.net Computational modeling of this reaction could elucidate the mechanistic pathway by calculating the energies of the possible intermediates (e.g., sigma complexes) formed with each catalyst, thereby explaining the observed regioselectivity. Such insights are directly applicable to understanding the reactivity of this compound.
Table 2: Observed Regioselectivity in the Acylation of a Thieno[3,2-b]pyrrole Derivative
| Catalyst | Position of Acylation |
|---|---|
| AlCl₃ | 3-position |
| SnCl₄ | 6-position |
Data based on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. researchgate.net
While the fused thieno[3,2-b]pyrrole ring system is largely planar, conformational flexibility exists due to the rotation of the methyl carboxylate substituent at the C2 position. Conformational analysis using computational methods can determine the preferred orientation of this ester group relative to the heterocyclic core by identifying the lowest energy conformer.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov MD studies on thieno[3,2-b]pyrrole derivatives have been used to understand their interactions with biological targets like proteins. nih.gov For this compound, MD simulations could model its behavior in different solvents, exploring its flexibility and intermolecular interactions, which are crucial for understanding its physical properties and potential applications.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Computational chemistry can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can calculate the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.uk For this compound, these calculations would predict the specific resonance frequencies for each proton and carbon atom in the structure, which could then be compared with experimental spectra to confirm its identity and stereochemistry.
UV-Vis Spectra: The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For a conjugated system like this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) corresponding to π-π* transitions within the thienopyrrole core. researchgate.netacs.org These predictions are valuable for understanding the molecule's photophysical properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Feature Correlation
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov For thienopyrrole derivatives, including this compound, QSPR studies are pivotal in predicting properties such as solubility, electronic characteristics, and biological activity based on a set of calculated molecular descriptors. nih.govasianpubs.org These descriptors are numerical values that quantify different aspects of the molecule's topology, geometry, and electronic distribution.
In the context of this compound, QSPR models would analyze the contributions of its distinct structural features. The fused thieno[3,2-b]pyrrole core provides a rigid, planar scaffold with a specific distribution of heteroatoms (sulfur and nitrogen), which significantly influences its electron density and potential for intermolecular interactions. acs.org The methyl carboxylate group (-COOCH₃) at the 2-position of the thiophene (B33073) ring acts as an electron-withdrawing group. Its size, polarity, and hydrogen-bonding capability are critical descriptors in any QSPR model. Likewise, the hydrogen atom on the pyrrole nitrogen (at the 4-position) contributes to the molecule's hydrogen-bonding potential.
A typical QSPR study on a series of thienopyrrole analogs would involve calculating a wide array of descriptors. These could include:
Topological descriptors: Related to the connectivity of atoms.
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum-chemical descriptors: Such as orbital energies (HOMO/LUMO), dipole moment, and partial charges.
By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms, researchers can build predictive models. nih.govnih.gov For instance, a model might correlate the predicted partition coefficient (log P), a measure of lipophilicity, with specific descriptors. asianpubs.org Such a model could reveal that the presence of hydrogen bond acceptors has a favorable effect on a particular property, while other steric or electronic factors might be detrimental. asianpubs.org While specific QSPR models exclusively for this compound are not detailed in the literature, the principles are broadly applied to heterocyclic compounds to accelerate the discovery of new materials with desired properties, such as improved electron transport in organic electronics. nih.gov
Table 1: Key Molecular Descriptors in QSPR Modeling
| Descriptor Type | Examples | Potential Influence on this compound |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions, reactivity, and electronic properties. nih.gov |
| Topological | Wiener Index, Randić Index | Relates to molecular size, shape, and branching. |
| Constitutional | Molecular Weight, Atom/Bond Counts | Basic descriptors influencing bulk properties like boiling point. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Predicts solubility, permeability, and bioavailability. |
Investigation of Aromaticity and π-Conjugation within the Thienopyrrole Core
The thieno[3,2-b]pyrrole core is a fused heterocyclic system that exhibits aromatic character due to the delocalization of π-electrons across both the thiophene and pyrrole rings. This π-conjugation is fundamental to the molecule's stability, electronic properties, and planarity. acs.org The system contains ten π-electrons (four from the two C=C bonds in each ring, two from the sulfur lone pair, and two from the nitrogen lone pair), conforming to Hückel's rule (4n+2, where n=2) for aromaticity, distributed over a 9-atom bicyclic structure.
Computational studies are essential for quantifying the aromaticity and understanding the nature of the π-conjugation. Methods based on Density Functional Theory (DFT) are commonly used to analyze the geometric and electronic structure. researchgate.net Several key indicators are employed to assess aromaticity:
Bond Length Alternation (BLA): In aromatic systems, the bond lengths between adjacent atoms are more uniform than in non-aromatic conjugated systems. Computational analysis of the thieno[3,2-b]pyrrole core reveals a low degree of bond length alternation, indicative of delocalized π-electrons.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. A negative NICS value calculated at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)) indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Computational analyses of related thienothiophene systems confirm their aromatic nature through NICS calculations. mst.edu
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index compares the bond lengths of a given molecule to the optimal bond lengths of a fully aromatic system. A HOMA value close to 1 suggests high aromaticity.
Table 2: Calculated Aromaticity Indices for Thiophene and Pyrrole (Illustrative) Note: Data for the specific fused thieno[3,2-b]pyrrole system is not readily available in comparative tables, so values for the parent heterocycles are provided for context.
| Compound | Aromaticity Index | Calculated Value (Typical Range) | Reference |
|---|---|---|---|
| Thiophene | NICS(0) (ppm) | -10 to -15 | General Computational Chemistry Literature |
| Pyrrole | NICS(0) (ppm) | -12 to -18 | General Computational Chemistry Literature |
| Thiophene | HOMA | ~0.75 - 0.85 | General Computational Chemistry Literature |
Exploration of Advanced Materials Applications and Chemical Utilities
Organic Electronics and Optoelectronic Materials
The thieno[3,2-b]pyrrole moiety is a cornerstone in the design of novel organic semiconductors. Its derivatives have been successfully employed in a range of optoelectronic applications, demonstrating the scaffold's potential to create lightweight, flexible, and solution-processable electronic devices.
Derivatives of the thieno[3,2-b]pyrrole core, particularly the more extended dithieno[3,2-b:2′,3′-d]pyrrole (DTP) system, have been identified as promising materials for use in Organic Light-Emitting Diodes (OLEDs). These materials are often incorporated into copolymers that serve as the emissive layer of the device. For instance, DTP-arylene copolymers have been synthesized via Stille coupling, resulting in soluble and processable materials that can be used to fabricate OLEDs. acs.orgresearchgate.net
In one study, thienopyrroledione (TPD) derivatives were used as emitters in solution-processed OLEDs. A device using the compound 1,3-bis(benzo[b]thiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (MOC-16) as the emissive layer exhibited a maximum luminance of 1729 cd/m² and a maximum external quantum efficiency (EQE) of 0.1%. mdpi.com Another device based on a different TPD derivative achieved a higher luminance of 651 cd/m² with a maximum EQE of 1.5%. mdpi.com These findings underscore the utility of the thienopyrrole framework in developing new emissive materials for OLED applications. researchgate.netresearchgate.netresearchgate.net
The thieno[3,2-b]pyrrole unit is a highly effective building block for constructing non-fullerene small-molecule acceptors (SMAs) and hole transport materials (HTMs) for organic solar cells. nih.gov Its strong electron-donating nature helps to tune the frontier orbital energy levels and broaden the absorption spectra of photovoltaic materials, leading to higher device efficiencies. nih.gov
Researchers have developed a series of heteroheptacene-based SMAs using the thieno[3,2-b]pyrrole unit. nih.gov A polymer solar cell incorporating one of these acceptors, ThPy3, achieved a notable power conversion efficiency (PCE) of 15.3% with an outstanding fill factor (FF) of 0.771. nih.gov In another application, dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have been used as the core for hole transport materials in perovskite solar cells. rsc.org An optimized device using a DTP-based HTM named H16 exhibited a high PCE of 18.16%, comparable to the state-of-the-art spiro-OMeTAD, while being significantly cheaper to synthesize. rsc.org These results highlight the significant potential of thieno[3,2-b]pyrrole-based materials for developing low-cost, high-performance solar cells. nottingham.edu.cn
| Material Type | Specific Compound/Device | Key Performance Metric | Value | Source |
|---|---|---|---|---|
| Non-Fullerene Acceptor | ThPy3-based device | Power Conversion Efficiency (PCE) | 15.3% | nih.gov |
| Non-Fullerene Acceptor | ThPy3-based device | Fill Factor (FF) | 77.1% | nih.gov |
| Hole Transport Material | H16-based perovskite solar cell | Power Conversion Efficiency (PCE) | 18.16% | rsc.org |
| Non-Fullerene Acceptor | PTBTP-4F based device | Power Conversion Efficiency (PCE) | 12.33% | nottingham.edu.cn |
The thieno[3,2-b]pyrrole scaffold is a proven component for creating high-performance p-type organic semiconductors for OFETs. nih.gov The fused-ring system enforces a planar structure that promotes intermolecular interactions and efficient charge transport. nih.gov The ester group, such as in ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, serves as a key intermediate for synthesizing more complex donor-acceptor molecules through reactions like Stille coupling. nih.govacs.org
In one study, two donor-acceptor small molecules were synthesized using a 4H-thieno[3,2-b]pyrrole donor unit. nih.govacs.org The performance of these materials was evaluated in bottom-gate, bottom-contact OFETs. The molecule designated TP-BT4T-TP, which has a curved backbone, exhibited a significant improvement in hole mobility upon thermal annealing, reaching a maximum of 0.0259 cm² V⁻¹ s⁻¹ at 120 °C. nih.govacs.org In contrast, a more linear analogue, TP-BT2TT-TP, showed a much lower mobility of 5.41 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govacs.org Another banana-shaped molecule, TP-BT2T-BT, which also incorporates the thieno[3,2-b]pyrrole donor, demonstrated a hole mobility of 0.08 cm² V⁻¹ s⁻¹. digitellinc.com This research demonstrates that the thieno[3,2-b]pyrrole core is a reliable building block for OFETs and that molecular geometry plays a crucial role in device performance. digitellinc.com
| Compound | Device Configuration | Annealing Temp. (°C) | Hole Mobility (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio | Source |
|---|---|---|---|---|---|
| TP-BT4T-TP | BGBC | 60 | 1.87 × 10⁻³ | > 10³ | nih.govacs.org |
| TP-BT4T-TP | BGBC | 120 | 2.59 × 10⁻² | > 10⁴ | nih.govacs.org |
| TP-BT2TT-TP | BGBC | 120 | 5.41 × 10⁻⁵ | - | nih.govacs.org |
| TP-BT2T-BT | BGBC | - | 0.08 | - | digitellinc.com |
Photochromic materials, which change color upon exposure to light, are of great interest for applications such as smart materials and optical memory devices. The thieno[3,2-b]pyrrole framework has been incorporated into sophisticated molecular designs to create multi-state photochromic systems. nih.gov
A novel alkynylgold(I) complex containing a benzo[b]phosphole and a thieno[3,2-b]phosphole unit (a phosphorus analogue of thienopyrrole) has been synthesized. nih.gov This molecule exhibits multiple, distinct color changes upon selective irradiation with light of specific wavelengths (UV and visible light). The stepwise photochromism allows the material to exist in multiple states, which could significantly enhance the storage capacity of potential optical memory devices. nih.gov The photocyclization quantum yield for the thieno[3,2-b]phosphole part of the molecule was found to be 64%, with a photocycloreversion quantum yield of 8.2%. nih.gov This work provides a strategy for constructing advanced photoresponsive materials by leveraging the photochemical reactivity of the thienopyrrole-type core. nih.gov
Polymeric Materials and Conjugated Polymer Systems
The transformation of methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate and its derivatives into polymers allows for the development of materials with enhanced processability and broad applicability in electronics.
Polymers incorporating the thieno[3,2-b]pyrrole and dithieno[3,2-b:2′,3′-d]pyrrole (DTP) units are synthesized to create materials with low band gaps, high charge carrier mobilities, and strong fluorescence. researchgate.net These polymers are typically synthesized through cross-coupling reactions, such as Stille coupling. acs.orgresearchgate.net
For example, DTP-arylene copolymers have been prepared for use in OLEDs. acs.orgresearchgate.net In another area, a copolymer comprising diketopyrrolopyrrole (DPP) and thieno[3,2-b]thiophene (B52689) was synthesized for OFET applications, achieving a very high hole mobility of 1.95 cm² V⁻¹ s⁻¹. acs.org While not a direct pyrrole (B145914) derivative, this demonstrates the high performance achievable with polymers containing the thieno[3,2-b] fused ring system. Additionally, novel polymers based on methylene-separated bis(thieno[3,2-b]pyrroles) have been synthesized and investigated as cathode materials in potassium-ion batteries, showing promising electrochemical performance. rsc.org The versatility of the thienopyrrole unit allows for its incorporation into a diverse range of polymeric systems tailored for specific functions in organic electronics and energy storage. researchgate.net
Electrochemical Properties and Redox Behavior of Polymeric Derivatives
The electrochemical characteristics of polymers derived from the thieno[3,2-b]pyrrole scaffold are of significant interest for applications in organic electronics. The fusion of the electron-rich pyrrole ring with the thiophene (B33073) ring creates a planar, conjugated system that facilitates charge transport. Polymeric derivatives, often synthesized via electropolymerization, exhibit distinct redox behaviors that can be tuned by modifying the core structure or by N-substitution.
Electrochemical polymerization of monomers like 4H-dithieno[3,2-b;2′,3′-d]pyrrole (DTP) yields conductive polymers. Spectroelectrochemistry studies confirm a polythiophene-like structure for polydithienopyrrole, with a redox cycle that is intermediate between that of polythiophene and polypyrrole. These polymeric films demonstrate reversible redox processes, indicating good electrochemical stability. For instance, π-expanded dibenzothieno-pyrrolo[3,2-b]pyrroles exhibit complex electrochemical behavior, including a two-stage oxidation process. researchgate.net
The introduction of functional groups onto the thienopyrrole backbone significantly influences the electrochemical properties of the resulting polymers. Donor-acceptor (D-A) strategies are commonly employed to design narrow-band-gap polymers with favorable electrochemical performance and lower redox potentials. These D-A type polymers, which feature alternating electron-donating and electron-accepting units, facilitate intramolecular charge transfer. This structural design helps to stabilize embedded lithium ions, which is beneficial for applications in energy storage. Some novel polymers based on methylene-separated bis(thieno[3,2-b]pyrroles) have been investigated as cathode materials for potassium-ion batteries, demonstrating promising electrochemical performance.
The table below summarizes key electrochemical data for selected polymeric derivatives related to the thieno[3,2-b]pyrrole scaffold.
| Polymer Derivative | Key Electrochemical Property | Observed Value | Potential Application |
|---|---|---|---|
| Polydithienopyrrole | Redox Cycle Potential | ~0.0 V vs. Ag/Ag+ | Conductive Polymers |
| P(DTP-Ph-Pyr) | Optical Band Gap (Eg) | 2.03 eV | Electrochromic Devices |
| Dibenzothieno-pyrrolo[3,2-b]pyrrole | Oxidation Behavior | Two-stage oxidation | Organic Electronics |
| Methylene-bis(thieno[3,2-b]pyrrole) Polymer | Device Role | Cathode Material | Potassium-ion Batteries |
Supramolecular Chemistry and Self-Assembly
The inherent planarity and electron-rich nature of the thieno[3,2-b]pyrrole system make it an excellent candidate for constructing ordered supramolecular architectures. The design of these assemblies relies on non-covalent interactions, primarily π–π stacking, which is significantly enhanced by the flat, aromatic core. This property is crucial for the self-assembly of molecules into well-defined nanostructures, which is a key factor in the performance of organic electronic devices.
The ability of diketopyrrolopyrrole (DPP) units, which are structurally related and often fused with thiophenes, to form hydrogen bonds and engage in other electrostatic interactions further encourages π-π stacking. This leads to copolymers that self-organize into ordered domains, enhancing charge carrier mobility. By modifying the side chains attached to the thienopyrrole core, the solubility and packing behavior of the molecules can be precisely controlled, allowing for the rational design of materials with desired solid-state morphologies. For example, the introduction of long, branched hydrocarbon chains can ensure solubility for solution processing while still permitting effective solid-state packing.
The thieno[3,2-b]pyrrole scaffold, with its integrated nitrogen and sulfur heteroatoms, possesses intrinsic potential for use in coordination chemistry. The nitrogen atom of the pyrrole ring can act as a Lewis base, donating its lone pair of electrons to a metal center. The design of ligands incorporating this core allows for the synthesis of novel metal complexes with tailored electronic and steric properties.
For instance, new tridentate pyrrole-based ligands have been developed for coordination with first-row transition metals like Copper(II) and Nickel(II). researchgate.net By functionalizing the thieno[3,2-b]pyrrole core, for example by introducing carboxamide groups, multidentate ligands can be created that bind to metal ions. nih.gov These complexes have potential applications in catalysis and materials science. The specific geometry and electronic environment of the metal center can be fine-tuned by altering the substituents on the thienopyrrole ring, thereby influencing the reactivity and physical properties of the resulting coordination compound.
Utilization as a Versatile Building Block in Complex Organic Synthesis
The thieno[3,2-b]pyrrole core, and specifically esters like this compound, serve as highly versatile intermediates in the synthesis of more complex molecular structures. The scaffold possesses multiple reactive sites that can be selectively functionalized, allowing for the construction of diverse molecular libraries. nih.gov
Key synthetic transformations involving this scaffold include:
N-Alkylation: The pyrrole nitrogen can be readily alkylated using various alkylating agents, such as methyl iodide or benzyl (B1604629) bromides, in the presence of a base like sodium hydride. researchgate.net This allows for the introduction of a wide range of substituents at this position.
Electrophilic Substitution: The aromatic rings are susceptible to electrophilic substitution reactions. For instance, a Vilsmeier-Haack reaction can install a formyl group at the 6-position of the ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate. nih.gov Nitration of this intermediate can lead to substitution at the 2 and 6 positions. nih.gov
Cross-Coupling Reactions: Halogenated thienopyrroles are valuable substrates for cross-coupling reactions. For example, ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be used in palladium-catalyzed Stille coupling reactions to link the thienopyrrole unit to other aromatic systems, creating complex donor-acceptor molecules. acs.org
Functional Group Transformation: The carboxylate group can be transformed into other reactive functionalities, such as amides or alcohols (via reduction), which can then undergo further reactions like intramolecular cyclizations to build fused heterocyclic systems. nih.govresearchgate.net
This synthetic flexibility makes the thieno[3,2-b]pyrrole core a valuable platform for creating materials for organic electronics and complex pharmacophores. nih.govacs.org
Academic Relevance as a Privileged Scaffold in Medicinal Chemistry
The thieno[3,2-b]pyrrole framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for ligands that can interact with a variety of biological targets. researchgate.net Its rigid, planar geometry and the potential for diverse functionalization at multiple positions allow for the systematic exploration of structure-activity relationships (SAR).
Chemical Modification Pathways and Structure-Activity Relationships (SAR):
Anticancer Agents: Derivatives have been identified as potent activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer metabolism. nih.gov SAR studies on substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones revealed that modifications at the 2-position of the thiophene ring and on the pyridazinone nitrogen significantly impact activity. For example, installing an acetamide (B32628) group via copper catalysis at the 2-position was a key transformation in elaborating analogues. nih.gov The scaffold has also been used to develop lead compounds for treating colon cancer. researchgate.net
Antiviral Agents: The thieno[3,2-b]pyrrole scaffold has been used to develop allosteric inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. researchgate.net A modular synthesis approach allows for the introduction of substituents at the 4, 5, and 6 positions, enabling detailed SAR exploration. Optimization of N-acetamides led to compounds with submicromolar potency in cell-based assays. researchgate.net
Kinase Inhibitors: The related thieno[3,2-b]pyridine (B153574) scaffold has been used to generate highly selective inhibitors of protein kinases, such as Haspin. nih.gov Mapping the chemical space around the core pharmacophore is a key strategy for achieving high selectivity. nih.gov
Anti-inflammatory Agents: The anti-inflammatory activity of thieno[3,2-b]pyrrole derivatives is highly dependent on the substituents at the N-1, 2, and 5 positions. researchgate.net SAR studies indicated that the nature of the functional groups at these positions plays a critical role in the observed biological effect. researchgate.net
Antiparasitic Agents: Thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, including metronidazole-resistant strains. escholarship.org One lead compound demonstrated low nanomolar cytocidal activity, highlighting the scaffold's potential for developing new treatments for giardiasis. escholarship.org
The table below presents examples of thieno[3,2-b]pyrrole derivatives and their targeted biological activities, illustrating the scaffold's versatility.
| Derivative Class | Biological Target | Therapeutic Area | Key SAR Finding |
|---|---|---|---|
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinones | Pyruvate Kinase M2 (PKM2) | Oncology | Substituents on the thiophene and pyridazinone rings are crucial for activity. nih.gov |
| N-Acetamide Thienopyrroles | HCV NS5B Polymerase (Allosteric Site) | Antiviral (Hepatitis C) | N-acetamide groups led to submicromolar potency in cell-based replicon assays. researchgate.net |
| Thieno[3,2-b]pyrrole 5-carboxamides | Giardia duodenalis | Antiparasitic | Demonstrated low nanomolar, cytocidal activity against drug-resistant strains. escholarship.org |
| Functionalized Thieno[3,2-b]pyrroles | Inflammatory Pathways | Anti-inflammatory | Substituent effects at N-1, 2, and 5 positions are critical for activity. researchgate.net |
| Thieno[3,2-b]pyridine Carboxamides | Metabotropic Glutamate Receptor 5 (mGlu5) | Neuroscience | Core scaffold hopping from picolinamide (B142947) identified potent negative allosteric modulators. nih.gov |
Future Prospects and Emerging Research Avenues
Development of Novel and More Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate and its derivatives, future research is geared towards adopting cutting-edge technologies like photocatalysis and flow chemistry to overcome the limitations of traditional batch syntheses.
Photocatalysis: This approach utilizes light energy to drive chemical reactions, often under mild conditions. While specific applications to this compound are still in their nascent stages, the broader field of photocatalysis in heterocyclic synthesis suggests significant potential. For instance, photoredox-catalyzed reactions could enable novel C-H functionalization or cross-coupling reactions on the thieno[3,2-b]pyrrole core, providing access to a wider range of derivatives that are difficult to synthesize using conventional methods.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The application of flow chemistry to the synthesis of polysubstituted pyrroles has been successfully demonstrated, suggesting its viability for the production of this compound. nih.govrsc.org A continuous flow process could enable the safe handling of reactive intermediates and facilitate multi-step syntheses in a streamlined manner, leading to higher yields and purity. rsc.orgnih.govuc.pt
Exploration of Unprecedented Reactivity Patterns and Derivatization Strategies
While established methods for the derivatization of the thieno[3,2-b]pyrrole core, such as alkylation and acylation, are well-documented, the exploration of novel reactivity patterns remains a fertile ground for discovery. researchgate.net Future research will likely focus on uncovering unique chemical transformations that can unlock new avenues for functionalization.
Investigations into the reactivity of related heterocyclic systems, such as thieno[2,3-b]pyridines, have revealed unusual oxidative dimerization reactions, highlighting the potential for unexpected and complex chemical behavior. researchgate.netmdpi.com Similar explorations with this compound could lead to the discovery of novel scaffolds with unique properties. Furthermore, advanced synthetic strategies, such as those involving rearrangements or cascade reactions, could provide access to complex molecular architectures derived from this versatile building block. rsc.org
Application of Advanced In Situ Characterization Techniques for Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, advanced in situ characterization techniques are becoming indispensable. For the synthesis of this compound, the application of operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, holds immense promise. wikipedia.orghidenanalytical.comyoutube.comnih.govescholarship.org
Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise kinetic analysis and mechanistic elucidation. researchgate.netx-mol.commdpi.comchemsynthesis.com This level of detailed monitoring can facilitate the rapid optimization of reaction conditions, leading to improved yields and selectivity. The insights gained from such studies are crucial for the rational design of more efficient and robust synthetic processes.
Rational Design of Functional Materials through Integrated Experimental and Computational Approaches
The synergy between experimental synthesis and computational modeling is a powerful tool for the rational design of novel functional materials. In the context of this compound, this integrated approach is being increasingly utilized to predict and tailor the electronic and optical properties of new materials for specific applications.
Computational methods, such as Density Functional Theory (DFT), are employed to design and screen new thieno[3,2-b]pyrrole-based molecules with desired properties for organic electronics. acs.orgnih.govresearchgate.net These theoretical predictions can then guide synthetic efforts, saving time and resources. For example, computational studies have been used to design banana-shaped semiconductors and non-fullerene acceptors based on the thieno[3,2-b]pyrrole core for use in organic field-effect transistors and organic solar cells. researchgate.net The experimental characterization of these newly synthesized materials provides crucial feedback for refining the computational models, creating a powerful design-synthesis-characterization cycle.
Integration into Multidisciplinary Research Fields Beyond Traditional Organic Synthesis
The unique properties of the thieno[3,2-b]pyrrole scaffold have paved the way for its integration into a wide array of multidisciplinary research fields, extending far beyond the traditional confines of organic synthesis.
Medicinal Chemistry: Thieno[3,2-b]pyrrole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, with demonstrated potential as anticancer, antiviral, and anti-parasitic agents. nih.govsemanticscholar.org For instance, derivatives of this core have been identified as inhibitors of neurotropic alphaviruses and show potent activity against Giardia duodenalis. nih.govsemanticscholar.org Further research is focused on optimizing these compounds to improve their metabolic stability and pharmacokinetic profiles for the development of new therapeutic agents. researchgate.net
Materials Science and Organic Electronics: The electron-rich nature of the thieno[3,2-b]pyrrole system makes it an attractive building block for organic electronic materials. researchgate.net Derivatives have been incorporated into p-type donor-acceptor semiconductors for organic field-effect transistors (OFETs) and as hole transport materials in perovskite solar cells. rsc.org Polymers based on thieno[3,2-b]pyrrole have also been investigated as cathode materials in potassium-ion batteries. rsc.org
Bioimaging and Sensing: The fluorescent properties of thieno[3,2-b]pyrrole derivatives are being explored for applications in bioimaging and sensing. For example, dyad molecules incorporating a tetraarylpyrrolo[3,2-b]pyrrole have been developed as FRET-based viscosity sensors. nih.gov Furthermore, related dithieno[3,2-b:2′,3′-d]silole-based conjugated polymers are being investigated for bioimaging in the short-wave infrared region. rsc.org Thieno[3,2-b]thiophene-diketopyrrolopyrrole based agents have also been developed for dual imaging-guided photothermal/photodynamic synergistic therapy. rsc.org
Q & A
Q. What are the common synthetic routes for methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate?
The synthesis typically involves cyclization of precursors containing fused thieno-pyrrole scaffolds. For example, thiophene and pyrrole derivatives are condensed under reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid. Subsequent esterification introduces the methyl carboxylate group . Key intermediates, such as dihydrothienopyrroles, are purified via column chromatography, with yields ranging from 45–65% depending on substituent reactivity .
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for the thieno-pyrrole ring (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- LC-MS : Validates molecular weight and purity, with [M+H]+ peaks matching theoretical values (e.g., m/z 195.2 for CHNOS) .
- X-ray crystallography : Resolves bond angles and dihedral angles in crystalline forms .
Q. What safety precautions are recommended during handling?
The compound may cause skin/eye irritation (H315). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation; store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Microwave-assisted synthesis : Reduces reaction time by 30–50% and improves yield (e.g., 75% vs. 60% conventional) via controlled dielectric heating .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to THF or ethanol .
- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) can accelerate key steps .
Q. How do substituents on the thieno-pyrrole core modulate biological activity?
Substituent effects were studied in analogs (e.g., amino, chloro, or benzyl groups):
Q. What strategies reconcile contradictory data in structure-activity relationship (SAR) studies?
Discrepancies arise from assay conditions (e.g., pH, solvent) or stereochemical variations. For example:
- Enantiomeric purity : Racemic mixtures may show lower activity than enantiopure forms in kinase inhibition assays .
- Metabolic stability : Methyl esters exhibit longer half-lives than ethyl analogs in hepatic microsome studies .
Q. What advanced analytical methods resolve spectral ambiguities?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex mixtures .
- High-resolution mass spectrometry (HRMS) : Differentiates isobaric ions (e.g., CHNOS vs. CHNO) with sub-ppm mass accuracy .
Methodological Challenges
Q. How to design experiments for mechanistic studies of cyclization steps?
- Kinetic isotope effects (KIE) : Use deuterated precursors to identify rate-determining steps .
- In situ IR spectroscopy : Monitors intermediate formation (e.g., imine or enamine species) during cyclization .
Q. What computational tools predict reactivity in derivative synthesis?
- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitution (e.g., C3 vs. C5 functionalization) .
- Molecular docking : Screens derivatives for binding affinity to target proteins (e.g., COX-2 or kinase enzymes) .
Q. How to evaluate the compound’s potential in material science?
- Photophysical studies : Measure absorbance/emission spectra to assess suitability as a fluorophore (e.g., λ ≈ 450 nm in THF) .
- Electrochemical analysis : Cyclic voltammetry identifies redox-active sites for charge-transfer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
